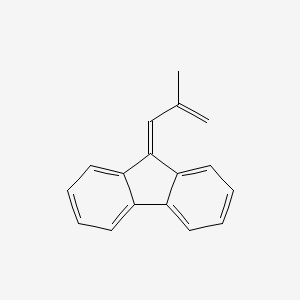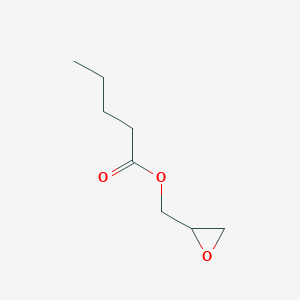
4,4'-(Propane-1,3-diyl)di(pyridine-2-carbonitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) is a chemical compound with the molecular formula C13H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes two pyridine rings connected by a propane-1,3-diyl bridge, each bearing a carbonitrile group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) typically involves the reaction of 4-cyanopyridine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyridine ring attacks the carbon atom of the 1,3-dibromopropane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reactants.
化学反応の分析
Types of Reactions
4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
1,3-Di(4-pyridyl)propane: Similar structure but lacks the carbonitrile groups.
4-Cyanopyridine: Contains a single pyridine ring with a carbonitrile group.
4,4’-Trimethylenedipiperidine: Contains piperidine rings instead of pyridine.
Uniqueness
4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) is unique due to the presence of two pyridine rings connected by a propane-1,3-diyl bridge, each bearing a carbonitrile group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
| 112988-01-9 | |
分子式 |
C15H12N4 |
分子量 |
248.28 g/mol |
IUPAC名 |
4-[3-(2-cyanopyridin-4-yl)propyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H12N4/c16-10-14-8-12(4-6-18-14)2-1-3-13-5-7-19-15(9-13)11-17/h4-9H,1-3H2 |
InChIキー |
JGEWCHIAEAKPFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1CCCC2=CC(=NC=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)

![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)

![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
